2-Butyl-2-methyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione
Overview
Description
2-Butyl-2-methyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dioxane ring fused with a trimethoxyphenyl group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-methyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,4,5-trimethoxybenzaldehyde with a suitable dioxane precursor under acidic or basic conditions. The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide, and the reaction temperature is carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-2-methyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Butyl-2-methyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Mechanism of Action
The mechanism of action of 2-Butyl-2-methyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-1H-benzimidazole
- 2-Methyl-1H-benzimidazole
- 2-Butyl-1H-benzimidazole-5-carboxylic acid
Uniqueness
Compared to similar compounds, 2-Butyl-2-methyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione stands out due to its unique dioxane ring structure and the presence of the trimethoxyphenyl group
Properties
IUPAC Name |
2-butyl-2-methyl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-dioxane-4,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O7/c1-6-7-8-19(2)25-17(20)13(18(21)26-19)9-12-10-15(23-4)16(24-5)11-14(12)22-3/h9-11H,6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUUWYXYUUJDQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC(=C(C=C2OC)OC)OC)C(=O)O1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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